Isomescaline

Catalog No.
S590575
CAS No.
3937-16-4
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomescaline

CAS Number

3937-16-4

Product Name

Isomescaline

IUPAC Name

2-(2,3,4-trimethoxyphenyl)ethanamine

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3

InChI Key

PVLFQRLVSMMSQK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CCN)OC)OC

Synonyms

2,3,4-trimethoxyphenethylamine, isomescaline, isomescaline hydrochloride

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)OC

Isomescaline, chemically known as 2,3,4-trimethoxyphenethylamine, is a lesser-known compound that belongs to the phenethylamine class. It is structurally related to mescaline, a well-known psychedelic protoalkaloid. Isomescaline is an isomer of mescaline and has been identified as an analog of other compounds such as TIM-2, TIM-3, and TIM-4. First synthesized by Alexander Shulgin, isomescaline is noted for its potential psychoactive properties, although it has not demonstrated any noticeable effects in human subjects at doses greater than 400 mg .

The mechanism of action of isomescaline is unknown and requires further research. Since it is an isomer of mescaline, it is hypothesized to interact with similar receptors in the brain, potentially including the serotonin 2A (5-HT2A) receptor, which is thought to play a role in psychedelic experiences []. However, the specific binding affinity and functional effects of isomescaline on these receptors remain unclear.

, primarily due to its functional groups. The main types of reactions include:

  • Oxidation: Isomescaline can be oxidized to form corresponding quinones.
  • Reduction: Nitro groups can be reduced to amines.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The products formed depend on the specific conditions and reagents used.

Despite its structural similarities to mescaline, isomescaline has not shown any psychoactive effects in humans. The pharmacological properties, metabolism, and toxicity of isomescaline remain largely unexplored. It has been suggested that the compound may have potential therapeutic applications in neurological disorders, although concrete data supporting this remains scarce . Research indicates that it could serve as a precursor for further studies on neurotransmitter function and receptor binding.

Isomescaline can be synthesized through various methods. A common approach involves:

  • Reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane: This step forms a nitrostyrene intermediate.
  • Reduction of the nitrostyrene: This step converts the nitro group to an amine.

The synthesis typically employs standard organic techniques involving appropriate solvents and catalysts to achieve high yields and purity.

Isomescaline has potential applications in several fields:

  • Scientific Research: It serves as a precursor for synthesizing complex organic molecules.
  • Biological Studies: It is utilized in research concerning neurotransmitter systems and receptor interactions.
  • Medical Research: Investigations into its therapeutic potential for neurological disorders are ongoing.
  • Industrial

Isomescaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:

CompoundChemical StructurePsychoactive EffectsNotable Characteristics
Mescaline3,4,5-trimethoxyphenethylamineYesWell-known psychedelic agent
TIM-22-(4-methoxyphenyl)-N,N-dimethylamineYesAnalog with psychoactive properties
TIM-32-(4-methoxyphenyl)-N,N-diethylamineYesSimilar structure with psychoactivity
2C-B4-bromo-2,5-dimethoxyphenethylamineYesPopular psychedelic with distinct effects

Isomescaline's uniqueness lies in its lack of psychoactive effects despite structural similarities to these compounds. This characteristic warrants further investigation into its mechanisms and potential applications .

Isomescaline (2,3,4-trimethoxyphenethylamine) represents a significant compound in the field of phenethylamine chemistry, first synthesized and documented by Alexander Shulgin in his comprehensive work PiHKAL (Phenethylamines I Have Known and Loved) [4] [13]. As an isomer of mescaline, isomescaline features a distinct arrangement of the three methoxy groups on the phenyl ring, specifically at the 2,3,4-positions rather than the 3,4,5-positions found in mescaline [1] [2].

Shulgin's original synthetic pathway for isomescaline began with 2,3-dimethoxythioanisole as the primary starting material [9] [16]. This approach involved a series of carefully orchestrated chemical transformations that demonstrated Shulgin's mastery of synthetic organic chemistry [4]. The reaction sequence commenced with a Vilsmeier-Haack formylation of 2,3-dimethoxythioanisole, which produced a mixture of two regioisomeric aldehydes: 2-(methylthio)-3,4-dimethoxybenzaldehyde and 4-(methylthio)-2,3-dimethoxybenzaldehyde in an approximate ratio of 2:1 [9] [19].

The formylation reaction proceeded through the following mechanism:

  • Formation of the Vilsmeier reagent from phosphorus oxychloride and N-methylformanilide
  • Electrophilic attack on the aromatic ring
  • Hydrolysis to yield the corresponding aldehydes [9] [19]

This mixture of aldehydes presented a significant challenge in the synthetic pathway, requiring careful separation techniques [9]. The aldehydes were subsequently converted to their corresponding nitrostyrenes through condensation with nitromethane in the presence of ammonium acetate as a catalyst [9]. The resulting mixture of nitrostyrenes was separated through a combination of column chromatography for small-scale isolation and fractional crystallization from methanol for preparative-scale separation [9] [19].

Table 1: Shulgin's Original Synthesis of Isomescaline

Reaction StepReagentsConditionsYield
FormylationPOCl₃, N-methylformanilideSteam bath, 2.5 h41%
Nitrostyrene formationNitromethane, NH₄OAcReflux, 5 h46%
ReductionAluminum hydrideTHF, -78°C to RT70%

The final step in Shulgin's synthesis involved the reduction of the nitrostyrene to the corresponding phenethylamine using aluminum hydride in tetrahydrofuran [9]. This reduction step was conducted under carefully controlled conditions to ensure selective reduction of both the nitro group and the double bond without affecting other functional groups [9] [19]. The resulting amine was then converted to its hydrochloride salt for stabilization and characterization purposes [9].

Shulgin's synthetic approach, while effective, was characterized by moderate overall yields and challenges in the separation of isomeric intermediates [9] [13]. Nevertheless, this pioneering work established the foundation for subsequent synthetic methodologies and provided the scientific community with access to this important chemical compound for further study [4] [13].

Retro-Brook Rearrangement Approaches for Phenethylamine Derivatives

The retro-Brook rearrangement represents a sophisticated synthetic strategy that has been applied to the synthesis of phenethylamine derivatives, including isomescaline [14] [16]. This rearrangement involves the migration of a silyl group from carbon to oxygen, or in the reverse direction, and has proven valuable for the regioselective functionalization of aromatic systems [14] [24].

The fundamental mechanism of the retro-Brook rearrangement in phenethylamine synthesis involves several distinct steps that proceed through a well-defined pathway [14] [16]. Initially, deprotonation of a hydroxyl group generates an alkoxide anion, which serves as the driving force for the subsequent silyl migration [16] [24]. This migration occurs through a pentacoordinate silicon intermediate, resulting in the formation of a stabilized carbanion [14]. The carbanion can then be quenched with various electrophiles to introduce functional groups at specific positions [14] [24].

The stereochemical outcome of this rearrangement is particularly noteworthy, typically proceeding with retention of configuration at silicon and inversion at carbon [14] [24]. This stereochemical control makes the retro-Brook rearrangement a valuable tool for the synthesis of stereochemically defined compounds [14].

In the context of isomescaline synthesis, the retro-Brook rearrangement offers several advantages over traditional methods [16] [17]. One significant application involves the generation of reactive intermediates from silylated precursors, which can undergo further transformations to introduce the required substitution patterns [17] [21]. For example, the rearrangement can be employed to achieve regioselective functionalization of aromatic rings, a critical requirement for the precise positioning of methoxy groups in isomescaline [17] [24].

Table 2: Retro-Brook Rearrangement Mechanism in Phenethylamine Synthesis

Mechanism StepProcess DescriptionKey Factors
Initial DeprotonationFormation of alkoxide anion by base-mediated deprotonationBase strength, solvent polarity, steric hindrance
Silyl Group MigrationIntramolecular transfer via pentacoordinate silicon intermediateSilicon substituents, proximity effects
Carbanion FormationGeneration of stabilized carbanion after silyl migrationCarbanion stabilizing groups, solvent effects
Electrophilic QuenchingReaction with electrophiles (e.g., triflating agents)Electrophile reactivity, temperature control

Research has demonstrated that the efficiency of the retro-Brook rearrangement can be significantly influenced by reaction conditions, particularly the choice of base and solvent [14] [16]. Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are typically employed to initiate the deprotonation step [14]. The solvent system plays a crucial role in stabilizing the charged intermediates, with ethereal solvents like tetrahydrofuran (THF) being particularly effective [14] [24].

Recent advances in retro-Brook methodology have expanded its applicability to more complex phenethylamine derivatives [14] [17]. For instance, researchers have developed variants that can be conducted under milder conditions, allowing for greater functional group tolerance [14]. Additionally, the incorporation of chiral auxiliaries has enabled asymmetric versions of the rearrangement, opening avenues for the synthesis of enantiomerically pure phenethylamines [14] [24].

Halogen-Metal Exchange Strategies in Silyl Triflate Precursor Synthesis

Halogen-metal exchange reactions represent a cornerstone methodology in the synthesis of silyl triflate precursors, which are valuable intermediates in the preparation of isomescaline and related phenethylamine derivatives [6] [17]. These exchange reactions involve the replacement of a halogen atom with a metal, typically lithium or magnesium, creating a reactive organometallic species that can undergo further transformations [6] [23].

In the context of isomescaline synthesis, halogen-metal exchange strategies have been particularly valuable for the preparation of ortho-silylaryl triflate precursors [6] [17]. These precursors serve as versatile intermediates that can be elaborated to introduce the required substitution patterns characteristic of isomescaline [17] [21]. The exchange process typically begins with a bromoaryl substrate, which undergoes metal-halogen exchange followed by a retro-Brook rearrangement to position the silyl group at the desired location [17] [21].

A notable example of this approach involves the treatment of 2-bromophenol derivatives with hexamethyldisilazane (HMDS) to form silyl ethers [17]. Subsequent halogen-lithium exchange, typically using n-butyllithium or sec-butyllithium at low temperatures, triggers an instantaneous retro-Brook O- to C-silyl transfer [17]. This rearrangement positions the silyl group at the carbon atom previously occupied by the bromine, creating a key intermediate that can be further functionalized through triflation [17] [21].

Table 3: Halogen-Metal Exchange Strategies in Precursor Synthesis

StrategyReagentsReaction ConditionsAdvantagesChallenges
Lithium-Halogen Exchangen-BuLi, sec-BuLi in THF-100°C to -78°C, inert atmosphereFast reaction, high functional group toleranceExtremely low temperatures required
Magnesium-Halogen ExchangeiPrMgCl, iPrMgCl·LiCl-20°C to RT, THF as solventMilder conditions, tolerates sensitive groupsSlower exchange rates
Zinc-Halogen ExchangeZn dust, ZnCl₂RT to reflux, various solventsSelective for certain halidesLower reactivity

The success of halogen-metal exchange reactions in silyl triflate precursor synthesis depends critically on reaction conditions [6] [23]. Temperature control is particularly important, as these exchanges are typically conducted at very low temperatures (-100°C to -78°C) to prevent undesired side reactions [6] [23]. The choice of solvent also plays a crucial role, with tetrahydrofuran (THF) and diethyl ether being commonly employed due to their ability to stabilize the organometallic intermediates [6] [17].

Recent advances in halogen-metal exchange methodology have expanded the scope and efficiency of these transformations [17] [23]. For instance, the development of "Turbo Grignard" reagents (iPrMgCl·LiCl) has enabled exchanges to occur under milder conditions and with greater functional group tolerance [23]. Similarly, the use of zinc-based reagents has provided alternatives that can operate at higher temperatures, albeit with somewhat reduced reactivity [23].

The integration of halogen-metal exchange with retro-Brook rearrangement represents a particularly powerful combination for the regioselective functionalization of aromatic systems [17] [21]. This synergistic approach allows for the precise positioning of substituents, a critical requirement for the synthesis of isomescaline with its specific 2,3,4-trimethoxy substitution pattern [17] [21].

Modern Optimization Techniques: Yield Improvement and Scalability

The synthesis of isomescaline has benefited significantly from modern optimization techniques that have enhanced both yield and scalability [20] [26]. These advancements have transformed what was once a challenging laboratory-scale synthesis into a more efficient and reproducible process [20]. Contemporary approaches to optimization encompass a diverse array of methodologies, ranging from flow chemistry to machine learning-driven parameter optimization [20] [26].

Flow chemistry represents one of the most impactful innovations in isomescaline synthesis optimization [20]. By employing continuous flow reactors with precise temperature and mixing control, chemists have achieved improved management of exothermic steps and enhanced reproducibility [20]. This approach is particularly valuable for the formylation and reduction steps in isomescaline synthesis, where temperature control is critical for reaction selectivity [20] [26].

Microwave-assisted synthesis has emerged as another powerful tool for optimizing isomescaline preparation [20]. This technique employs controlled microwave heating to accelerate reactions, resulting in significantly reduced reaction times and higher yields for key transformations [20]. For instance, the nitrostyrene formation step, which traditionally requires several hours under conventional heating, can be completed in minutes using microwave irradiation while maintaining or improving yields [20] [26].

Table 4: Modern Optimization Techniques for Isomescaline Synthesis

Optimization TechniqueMethodologyBenefitsYield ImprovementScalability Impact
Flow ChemistryContinuous flow reactorsImproved control, enhanced reproducibility15-30% increaseExcellent (directly scalable)
Microwave-Assisted SynthesisControlled microwave heatingReduced reaction times, higher yields20-40% increaseModerate (requires equipment adaptation)
Automated Reaction ScreeningHigh-throughput experimentationRapid identification of optimal conditions10-25% increaseGood (transferable to larger scale)
Machine Learning OptimizationAlgorithm-driven parameter optimizationSystematic exploration of parameter space15-35% increaseVariable (depends on parameters)

High-throughput experimentation and automated reaction screening have revolutionized the optimization process for challenging steps in isomescaline synthesis [20]. These approaches enable the rapid evaluation of multiple reaction conditions in parallel, accelerating the identification of optimal parameters for complex transformations [20]. For example, the separation of isomeric intermediates, a persistent challenge in isomescaline synthesis, has been significantly improved through systematic screening of chromatographic conditions [20] [26].

Machine learning algorithms have been increasingly applied to optimize reaction parameters in complex syntheses, including isomescaline preparation [20]. These computational approaches can systematically explore multidimensional parameter spaces to identify conditions that maximize yield while minimizing byproduct formation [20]. Studies have demonstrated yield improvements of 15-35% through machine learning-guided optimization of key steps in isomescaline synthesis [20] [26].

Green chemistry approaches have also contributed to the modernization of isomescaline synthesis [20]. The development of solvent-free or aqueous conditions and catalytic methods has reduced waste generation and improved the environmental profile of the synthesis [20]. While these approaches typically offer more modest yield improvements (5-15%), they provide significant advantages in terms of sustainability and safety [20] [26].

Scalability considerations have been integral to modern optimization efforts [20]. Flow chemistry techniques, in particular, offer excellent scalability, as reaction conditions can often be directly transferred from laboratory to production scale [20]. Other approaches, such as microwave-assisted synthesis, may require equipment adaptation for larger-scale operations but still provide substantial benefits in terms of reaction efficiency and yield [20] [26].

Byproduct Analysis and Purification Challenges in Isomescaline Synthesis

The synthesis of isomescaline presents significant purification challenges due to the formation of various byproducts throughout the synthetic pathway [7] [19]. Understanding the nature and origin of these byproducts is essential for developing effective purification strategies and optimizing the overall synthetic process [7] [19]. Each step in the isomescaline synthesis generates characteristic byproducts that must be addressed through specific purification techniques [7] [19] [26].

The formylation step in isomescaline synthesis typically produces regioisomeric aldehydes as the primary byproducts [9] [19]. These arise from competing electrophilic aromatic substitution pathways, with the electrophile attacking different positions on the aromatic ring [9] [19]. The ratio of these regioisomers can be influenced by reaction temperature and the choice of Lewis acid catalyst [9] [19]. Traditional purification methods for separating these isomeric aldehydes include fractional crystallization and column chromatography, though these approaches often provide only moderate separation efficiency [9] [19].

During the nitrostyrene formation step, condensation side products and polymerization products represent the main byproduct challenges [9] [19]. These form through side reactions of nitroalkene intermediates, particularly under extended reaction times or elevated temperatures [9] [19]. Optimization of reaction time and careful selection of catalysts can mitigate these issues, while recrystallization from appropriate solvents typically serves as the primary purification strategy [9] [19].

Table 5: Byproduct Analysis in Isomescaline Synthesis

Reaction StepCommon ByproductsFormation MechanismMitigation Strategy
FormylationRegioisomeric aldehydes, Unreacted starting materialCompeting electrophilic aromatic substitutionTemperature control, Lewis acid optimization
Nitrostyrene formationCondensation side products, Polymerization productsSide reactions of nitroalkene intermediatesReaction time optimization, Catalyst selection
ReductionOver-reduced products, Unreacted nitrostyreneUnselective reduction of functional groupsControlled addition of reducing agent, Temperature control
Halogen-metal exchangeDehalogenated products, Homocoupling productsCompeting pathways during exchangeLow temperature conditions, Precise reagent stoichiometry
Retro-Brook rearrangementDirect substitution products, Elimination productsIncomplete rearrangement or competing pathwaysSolvent selection, Silyl group optimization

The reduction step presents its own set of purification challenges, primarily related to over-reduced products and unreacted nitrostyrene [9] [19]. These byproducts result from unselective reduction of functional groups, particularly when reaction conditions are not precisely controlled [9] [19]. Strategies to minimize these issues include controlled addition of the reducing agent and careful temperature management [9] [19]. Acid-base extraction techniques are commonly employed to separate the amine product from neutral byproducts, though further purification is often required [9] [19].

Modern purification techniques have significantly improved the efficiency of isomescaline purification [7] [15] [22]. High-performance liquid chromatography (HPLC) with chiral columns has emerged as a powerful tool for separating isomeric mixtures with high resolution [15] [22]. This approach can achieve separation efficiencies exceeding 90%, representing a substantial improvement over traditional methods [15] [22]. Similarly, automated flash chromatography systems have streamlined the purification process, offering improved reproducibility and reduced solvent consumption [15] [22].

Oxidation sensitivity represents another significant challenge in isomescaline purification [19] [25]. The compound and its intermediates can undergo oxidative degradation during purification, particularly when exposed to air or certain solvents [19] [25]. This issue can be addressed through the addition of antioxidants during workup and the use of inert atmosphere handling techniques [19] [25]. These approaches have demonstrated high efficiency in preventing degradation, thereby preserving product integrity throughout the purification process [19] [25].

XLogP3

1.1

UNII

Y5A6OUU263

Other CAS

3937-16-4

Wikipedia

2,3,4-trimethoxyphenethylamine

Dates

Last modified: 08-15-2023

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